molecular formula C8H8N4O6 B1243949 Nitrofurantoin monohydrate CAS No. 17140-81-7

Nitrofurantoin monohydrate

Cat. No. B1243949
CAS RN: 17140-81-7
M. Wt: 256.17 g/mol
InChI Key: NHBPVLAHAVEISO-JSGFVSQVSA-N
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Description

Molecular Structure Analysis

Nitrofurantoin,1- ( ( (5-Nitro-2-furanyl) methylene) amino)-2,4 imidazolidinedione, is a derivative of imidazolidinedione . It is an antibacterial drug applied for treating lower urinary tract infection . This drug is listed in the WHO Model List of Essential Medicines , which belongs to Biopharmaceutics Classification System (BCS) Class IV drug with low solubility and permeability .


Chemical Reactions Analysis

Nitrofurantoin is converted by bacterial nitroreductases to electrophilic intermediates which inhibit the citric acid cycle as well as synthesis of DNA, RNA, and protein . This drug is more resistant to the development of bacterial resistance because it acts on many targets at once .


Physical And Chemical Properties Analysis

The current body of knowledge of Nitrofurantoin is poor and mainly based on old studies . Nitrofurantoin PK values were obtained from studies using many variables, e.g. formulations, crystal sizes and analytical methods, resulting in high interindividual variability in PK parameters and no uniform PK profile .

Scientific Research Applications

Treatment of Uncomplicated Lower Urinary Tract Infections (UTIs)

Nitrofurantoin monohydrate is widely recognized for its efficacy in treating uncomplicated lower UTIs. It is often prescribed as a first-line therapy due to its high clinical cure rates, which vary between 79% and 92% . The drug is particularly effective against common uropathogens and is equivalent in clinical cure to other antibiotics like trimethoprim/sulfamethoxazole, ciprofloxacin, and amoxicillin when given for 5 or 7 days .

Prophylaxis of Recurrent UTIs

In addition to its treatment capabilities, Nitrofurantoin monohydrate serves as a prophylactic agent for patients with recurrent UTIs. Its ability to maintain low resistance rates among uropathogens makes it a suitable option for long-term use in preventing the recurrence of UTIs .

Antibacterial Resistance Studies

Nitrofurantoin monohydrate’s role in combating antibacterial resistance is significant. With the emergence of multidrug-resistant bacteria, Nitrofurantoin remains active against strains that have become resistant to other commonly used antibiotics . This makes it a valuable subject for studies focused on antibiotic resistance and the development of new antimicrobial strategies.

Pharmacokinetic Research

The pharmacokinetic properties of Nitrofurantoin monohydrate are an area of ongoing research. Studies aim to understand the drug’s absorption, distribution, metabolism, and excretion to optimize its efficacy and minimize toxicity. This research is crucial, especially considering the high interindividual variability in pharmacokinetic parameters .

Dehydration Mechanism Studies

The dehydration mechanism of Nitrofurantoin monohydrate is another research interest. Theoretical modeling using density functional theory helps elucidate the low-energy vibrational modes and the transition from the monohydrate to anhydrous forms . This research contributes to the understanding of the drug’s stability and formulation.

Anti-Biofilm Properties

Nitrofurantoin monohydrate has demonstrated potential in addressing biofilm-associated infections. Its anti-biofilm properties are particularly relevant for catheter-related UTIs, making it a promising candidate for further research in this field .

Mechanism of Action

Target of Action

Nitrofurantoin monohydrate primarily targets bacterial cells, specifically their nitroreductases . These enzymes play a crucial role in bacterial metabolism and survival.

Mode of Action

Nitrofurantoin is converted by bacterial nitroreductases into electrophilic intermediates . These intermediates inhibit the citric acid cycle, a fundamental metabolic pathway, as well as the synthesis of DNA, RNA, and protein . This multi-target action makes nitrofurantoin more resistant to the development of bacterial resistance .

Biochemical Pathways

The primary biochemical pathway affected by nitrofurantoin is the citric acid cycle . By inhibiting this cycle, nitrofurantoin disrupts the energy production within the bacterial cell, leading to cell death . Additionally, the inhibition of DNA, RNA, and protein synthesis further hampers the growth and survival of the bacteria .

Pharmacokinetics

Nitrofurantoin exhibits a bioavailability of 38.8-44.3% . It reaches a peak concentration (Cmax) of 0.875-0.963mg/L with an area under the curve (AUC) of 2.21-2.42mg*h/L . The drug is well absorbed, and its absorption and duration of therapeutic concentrations in the urine are increased when taken with food . The half-life of nitrofurantoin is between 20 to 60 minutes , and it is excreted in the urine, with 20% to 25% of the drug being excreted unchanged .

Result of Action

The result of nitrofurantoin’s action is the death of bacterial cells. By inhibiting key biochemical pathways and the synthesis of vital macromolecules, nitrofurantoin effectively halts bacterial growth and survival . This makes it an effective treatment for urinary tract infections .

Action Environment

The action of nitrofurantoin is influenced by the environment within the urinary tract, where the drug reaches therapeutic concentrations . The acidic environment of urine can enhance the drug’s solubility and its antimicrobial activity. Additionally, nitrofurantoin’s efficacy can be influenced by the presence of nitroreductase-producing bacteria, which are necessary for the drug’s activation .

Safety and Hazards

You should not take nitrofurantoin if you have severe kidney disease, urination problems, or a history of jaundice or liver problems caused by nitrofurantoin . Do not take this medicine if you are in the last 2 to 4 weeks of pregnancy . Nitrofurantoin can pass into breast milk and may harm a nursing baby . You should not breast-feed while you are taking this medicine . Nitrofurantoin should not be given to a child younger than 1 month old .

Future Directions

Nitrofurantoin’s use has increased exponentially since recent guidelines repositioned it as first-line therapy for uncomplicated lower urinary tract infection (UTI) . It can be concluded from this review that Nitrofurantoin can be considered as the most effective drug in the treatment of acute urinary infection, but due to the long-term side effects of this drug, especially in elderly patients, it is essential to introduce some criteria for prescribing Nitrofurantoin in cases of chronic UTI .

properties

IUPAC Name

1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N4O5.H2O/c13-6-4-11(8(14)10-6)9-3-5-1-2-7(17-5)12(15)16;/h1-3H,4H2,(H,10,13,14);1H2/b9-3+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHBPVLAHAVEISO-JSGFVSQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)NC(=O)N1/N=C/C2=CC=C(O2)[N+](=O)[O-].O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

67-20-9 (Parent)
Record name Nitrofurantoin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70169092
Record name Nitrofurantoin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nitrofurantoin monohydrate

CAS RN

17140-81-7
Record name Nitrofurantoin monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017140817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrofurantoin monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70169092
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[(E)-(5-nitrofuran-2-yl)methylideneamino]imidazolidine-2,4-dione hydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name NITROFURANTOIN MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E1QI2CQQ1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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